![molecular formula C9H16O3 B14414215 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne CAS No. 83236-01-5](/img/structure/B14414215.png)
3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of a prop-1-yne group attached to a 3-[2-(1-ethoxyethoxy)ethoxy] substituent. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive and can participate in cycloaddition reactions, forming cyclic compounds. These reactions often involve the formation of reactive intermediates, which can further interact with other molecules, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of multiple ethoxy groups increases its solubility in organic solvents and enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
83236-01-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-[2-(1-ethoxyethoxy)ethoxy]prop-1-yne |
InChI |
InChI=1S/C9H16O3/c1-4-6-10-7-8-12-9(3)11-5-2/h1,9H,5-8H2,2-3H3 |
InChI Key |
DTINVXJFSMAMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
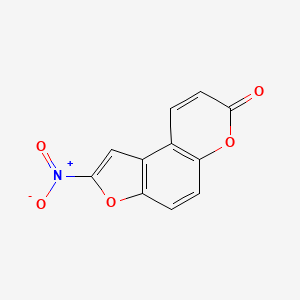
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
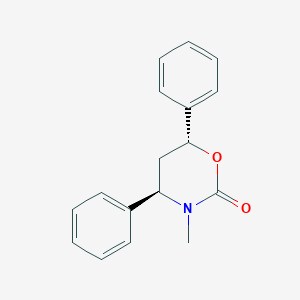
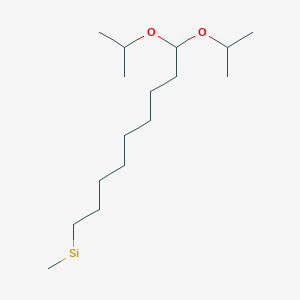
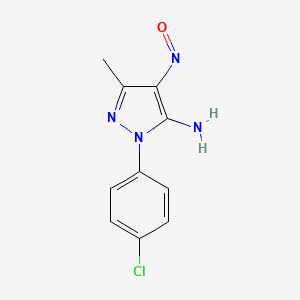

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
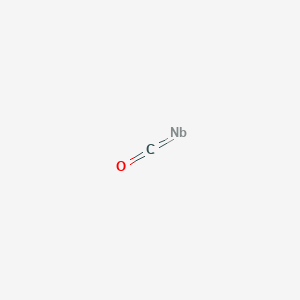
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
